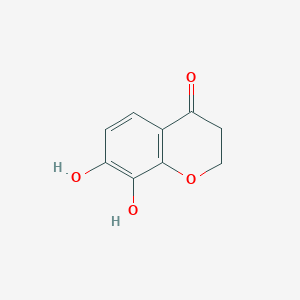
7,8-Dihydroxychroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dihydroxychroman-4-one is a heterocyclic compound that belongs to the chromanone family. It is characterized by the presence of two hydroxyl groups at the 7th and 8th positions of the chroman-4-one skeleton. This compound is known for its diverse biological activities and is a significant building block in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydroxychroman-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Pechmann condensation, where substituted phenols react with cinnamic acid in the presence of polyphosphoric acid . Another method involves the Michael addition of acrylonitrile to phenols, followed by cyclization in the presence of trifluoroacetic acid .
Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and purity while minimizing environmental impact. The use of environmentally friendly catalysts and solvents is emphasized. For example, the preparation method of 5,7-difluorochroman-4-one avoids high-pollution liquid strong acids and uses mild conditions suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 7,8-Dihydroxychroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
7,8-Dihydroxychroman-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7,8-Dihydroxychroman-4-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . In antidiabetic studies, it has been shown to inhibit enzymes like α-glucosidase and α-amylase, thereby reducing blood glucose levels .
Comparison with Similar Compounds
Chroman-4-one: Lacks the hydroxyl groups at the 7th and 8th positions, resulting in different biological activities.
Chroman-2-one: Another chromanone derivative with distinct pharmacological properties.
Flavanone: Shares a similar core structure but differs in the position and number of hydroxyl groups.
Uniqueness: 7,8-Dihydroxychroman-4-one is unique due to its specific hydroxylation pattern, which contributes to its potent antioxidant and therapeutic properties. This distinct structure allows it to interact with different molecular targets compared to other chromanone derivatives .
Properties
Molecular Formula |
C9H8O4 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
7,8-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C9H8O4/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-2,11-12H,3-4H2 |
InChI Key |
ZLJGVZCNHVBEKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1=O)C=CC(=C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















